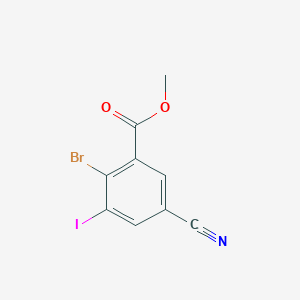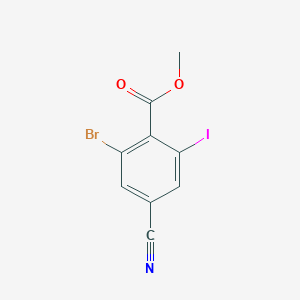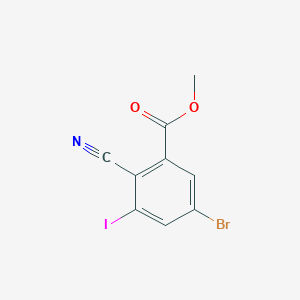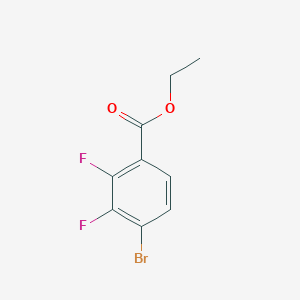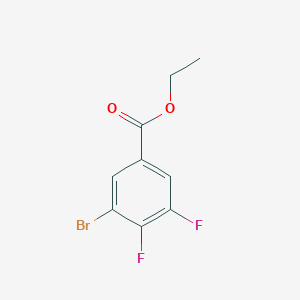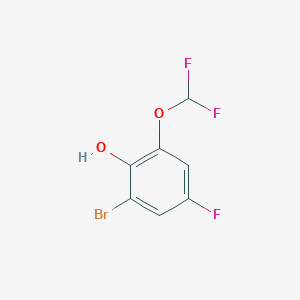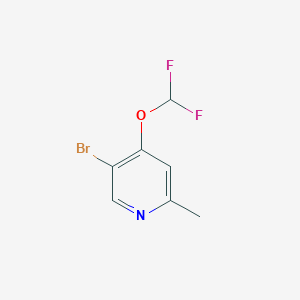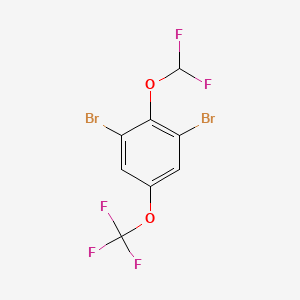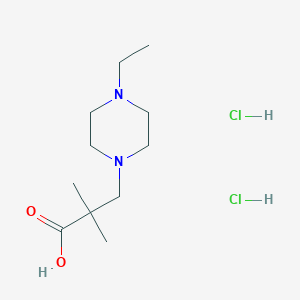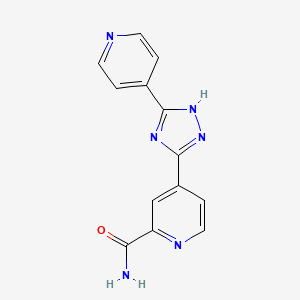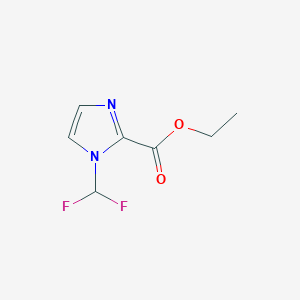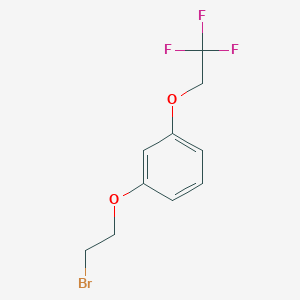
1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene
Vue d'ensemble
Description
1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene is an organic compound characterized by the presence of both bromoethoxy and trifluoroethoxy functional groups attached to a benzene ring
Applications De Recherche Scientifique
1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene can be synthesized through a multi-step process involving the following key steps:
Trifluoroethoxylation: The addition of a trifluoroethoxy group to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including:
Catalytic Reactions: Utilizing catalysts to enhance reaction efficiency and yield.
Purification Processes: Employing methods such as distillation and recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed:
Substituted Derivatives: Products formed by replacing the bromine atom with other functional groups.
Oxidized Compounds: Products formed through oxidation processes.
Mécanisme D'action
The mechanism by which 1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene exerts its effects involves:
Molecular Targets: Interaction with specific molecular targets, such as enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, leading to desired chemical transformations or biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethoxy)-3-(2,2,2-trifluoroethoxy)-benzene: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromoethoxy)-3-(2,2,2-difluoroethoxy)-benzene: Similar structure but with a difluoroethoxy group instead of trifluoroethoxy.
Uniqueness: 1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene is unique due to the combination of bromoethoxy and trifluoroethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-3-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c11-4-5-15-8-2-1-3-9(6-8)16-7-10(12,13)14/h1-3,6H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNQGHGSFQFBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


